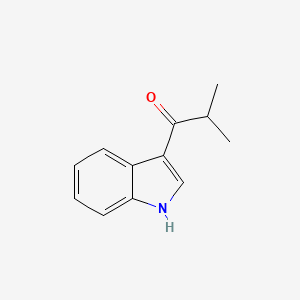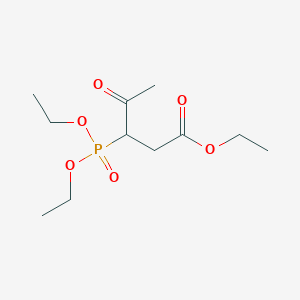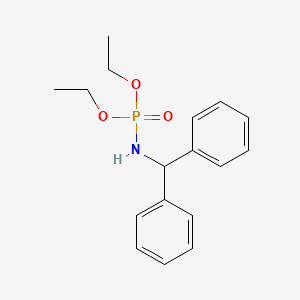![molecular formula C8H4N6O4 B3054080 1,9-Dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone CAS No. 5807-13-6](/img/no-structure.png)
1,9-Dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,9-Dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone, also known as Dihydropyrimidotetranone (DHPPT), is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DHPPT is a versatile compound that can be synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions.
作用機序
The mechanism of action of DHPPT is not fully understood, but it is believed to act as an inhibitor of dihydrofolate reductase. Dihydrofolate reductase is an enzyme that is essential for DNA synthesis and cell growth. By inhibiting dihydrofolate reductase, DHPPT can prevent the synthesis of DNA and inhibit cell growth.
生化学的および生理学的効果
DHPPT has been shown to have various biochemical and physiological effects. In vitro studies have shown that DHPPT can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. DHPPT has also been shown to have anti-inflammatory effects and to inhibit the production of nitric oxide, a molecule that is involved in inflammation.
実験室実験の利点と制限
The advantages of using DHPPT in lab experiments include its versatility, as it can be synthesized through various methods, and its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. The limitations of using DHPPT in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
将来の方向性
There are many future directions for the study of DHPPT, including the development of new synthetic methods, the study of its mechanism of action, and its potential applications in various fields. In medicinal chemistry, future studies could focus on the development of DHPPT derivatives with improved potency and selectivity. In materials science, future studies could focus on the synthesis of new organic semiconductors using DHPPT as a precursor. In catalysis, future studies could focus on the development of new reactions using DHPPT as a catalyst. Overall, the study of DHPPT has the potential to lead to new discoveries and applications in various fields.
合成法
DHPPT can be synthesized through various methods, including the reaction of 2,4,6,8-tetranitro-1,9-dihydropyrimido[5,4-g]pteridine with sodium borohydride, which reduces the nitro groups to amino groups, followed by oxidation of the resulting compound with lead tetraacetate. Other methods include the reaction of 2,4,6,8-tetranitro-1,9-dihydropyrimido[5,4-g]pteridine with sodium dithionite or the reaction of 2,4,6,8-tetranitro-1,9-dihydropyrimido[5,4-g]pteridine with potassium permanganate.
科学的研究の応用
DHPPT has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, DHPPT has been studied as an inhibitor of dihydrofolate reductase, an enzyme that is essential for DNA synthesis and cell growth. DHPPT has also been studied as an antitumor agent due to its ability to inhibit the growth of cancer cells. In materials science, DHPPT has been studied as a potential precursor for the synthesis of organic semiconductors. In catalysis, DHPPT has been studied as a potential catalyst for various reactions, including the oxidation of alcohols and the reduction of nitroarenes.
特性
CAS番号 |
5807-13-6 |
|---|---|
製品名 |
1,9-Dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone |
分子式 |
C8H4N6O4 |
分子量 |
248.16 g/mol |
IUPAC名 |
1,9-dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone |
InChI |
InChI=1S/C8H4N6O4/c15-5-1-3(11-7(17)13-5)10-4-2(9-1)6(16)14-8(18)12-4/h(H4,10,11,12,13,14,15,16,17,18) |
InChIキー |
SVDLRKRVMBVGHQ-UHFFFAOYSA-N |
SMILES |
C12=C(NC(=O)NC1=O)N=C3C(=N2)C(=O)NC(=O)N3 |
正規SMILES |
C12=C(NC(=O)NC1=O)N=C3C(=N2)C(=O)NC(=O)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





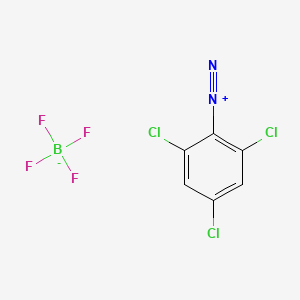
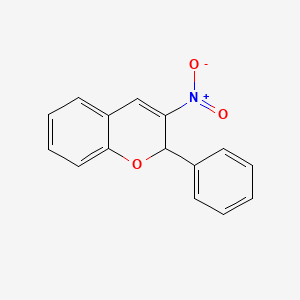
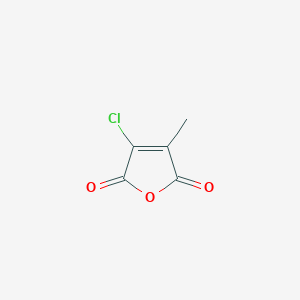
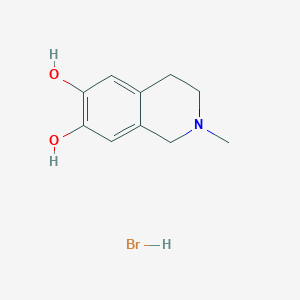
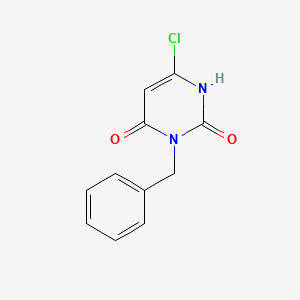
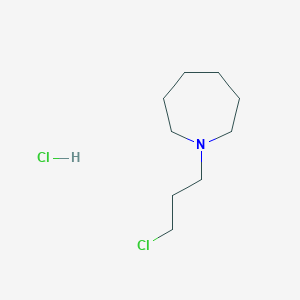
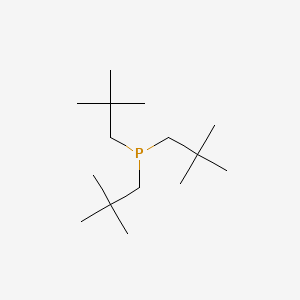
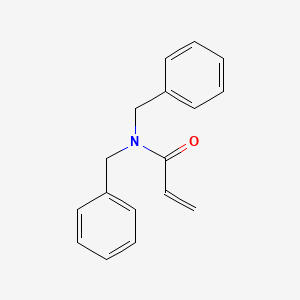
![3-Azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B3054014.png)
